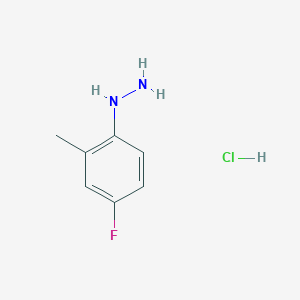

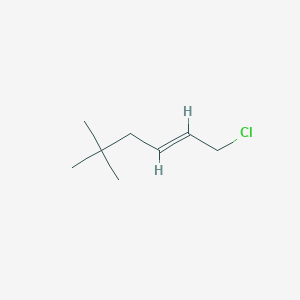

![molecular formula C11H19NO3 B3393163 (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1932398-86-1](/img/structure/B3393163.png)

(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Übersicht

Beschreibung

(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, including tert-butyl derivatives, are utilized across various industrial and commercial products to prevent oxidative reactions and extend shelf life. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in multiple environmental matrices (e.g., indoor dust, outdoor air particulates, sea sediment, river water) and in humans (e.g., fat tissues, serum, urine, breast milk). Their presence raises concerns regarding human exposure and potential toxicity effects, such as hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. The study emphasizes the need for future research to develop novel synthetic antioxidants with low toxicity and environmental impact (Liu & Mabury, 2020).

Norcantharidin Analogues in Cancer Research

Norcantharidin analogues, structurally related to bicyclo[2.2.1]heptane derivatives, demonstrate potential anticancer activities through structural modifications. These compounds inhibit protein phosphatases, showing improved activity and reduced toxicity compared to their parent compounds. This patent review highlights the exploration of norcantharidin as a lead compound for developing more effective anticancer therapies (Deng & Tang, 2011).

Norbornane Compounds in Drug Research

The review of norbornane compounds, including bicyclo[2.2.1]heptanes, underscores their significance in drug research due to their unique molecular shape and fixed position of substituents. These compounds are not only used medicinally but also serve as test molecules for studying structure-activity relationships, highlighting their versatile applications in pharmaceutical research (Buchbauer & Pauzenberger, 1991).

Synthetic Routes of Vandetanib

The synthesis of vandetanib, an anticancer drug, involves tert-butyl derivatives as key intermediates. Analyzing different synthetic routes, the study identifies a process involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as more favorable for industrial production due to higher yields and commercial value. This highlights the role of tert-butyl derivatives in the synthesis of pharmacologically active compounds (Mi, 2015).

Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived key building block, showcases the flexibility of carboxylic acid derivatives in drug synthesis. Its applications range from raw material for direct drug synthesis to the development of novel pharmaceutical intermediates. The review emphasizes levulinic acid's role in reducing drug synthesis costs and simplifying complex synthesis steps, underscoring the potential of carboxylic acid derivatives in medicine (Zhang et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[22It’s known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system, particularly the cholinergic system.

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically function as competitive antagonists for acetylcholine receptors, preventing the neurotransmitter acetylcholine from activating these receptors and thereby modulating neural signaling.

Biochemical Pathways

The specific biochemical pathways affected by (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[22Based on its structural similarity to tropane alkaloids , it may influence the cholinergic system and other related biochemical pathways. The downstream effects of this interaction can include changes in neural signaling, potentially impacting various physiological processes.

Result of Action

The specific molecular and cellular effects of (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[22Based on its structural similarity to tropane alkaloids , it may have similar effects, such as modulation of neural signaling.

Eigenschaften

IUPAC Name |

tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABFVGKPNHVSCG-DJLDLDEBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1C(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H](C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-](/img/structure/B3393087.png)

![[(1S)-2,2-difluorocyclopropyl]methanol](/img/structure/B3393122.png)

![1-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B3393127.png)

![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393134.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3393137.png)

![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/structure/B3393141.png)

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393149.png)

![6-Chlorofuro[2,3-b]pyridine](/img/structure/B3393179.png)